
Pyrimidine-4,6-diamine;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine-4,6-diamine;sulfate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is particularly notable for its applications in medicinal chemistry, where it serves as a building block for various therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine-4,6-diamine;sulfate typically involves the reaction of pyrimidine derivatives with amines under controlled conditions. One common method includes the use of pyrimidine-4,6-dichloride, which reacts with ammonia or primary amines to form the desired diamine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine-4,6-diamine;sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-4,6-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyrimidine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyrimidine-4,6-dione derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Pyrimidine-4,6-diamine;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a key component in the study of nucleic acids and their analogs.
Medicine: It is utilized in the development of antiviral, anticancer, and antimicrobial agents.
Industry: It finds applications in the production of dyes, agrochemicals, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Pyrimidine-4,6-diamine;sulfate involves its interaction with specific molecular targets. In medicinal applications, it often acts as an inhibitor of enzymes such as Janus Kinase (JAK) or epidermal growth factor receptor (EGFR). By binding to these targets, it disrupts critical signaling pathways involved in cell growth, differentiation, and survival, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Pyrimidine-2,4-diamine: Another diamine derivative with similar chemical properties.
Pyrimidine-4,6-dione: An oxidized form of Pyrimidine-4,6-diamine.
Tetrahydropyrimidine: A reduced form of Pyrimidine-4,6-diamine.
Uniqueness: Pyrimidine-4,6-diamine;sulfate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sulfate form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Propiedades
Fórmula molecular |
C4H6N4O4S-2 |
|---|---|
Peso molecular |
206.18 g/mol |
Nombre IUPAC |
pyrimidine-4,6-diamine;sulfate |
InChI |
InChI=1S/C4H6N4.H2O4S/c5-3-1-4(6)8-2-7-3;1-5(2,3)4/h1-2H,(H4,5,6,7,8);(H2,1,2,3,4)/p-2 |
Clave InChI |
KVQQUKZVGBKTLQ-UHFFFAOYSA-L |
SMILES canónico |
C1=C(N=CN=C1N)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


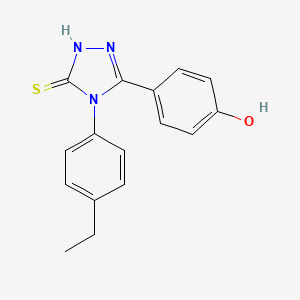
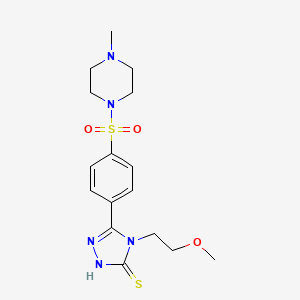
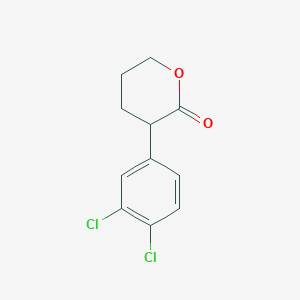
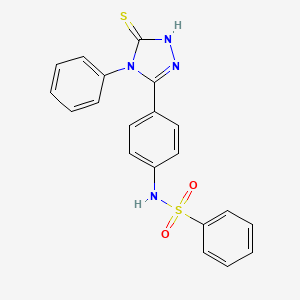
![6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11763024.png)



![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11763058.png)
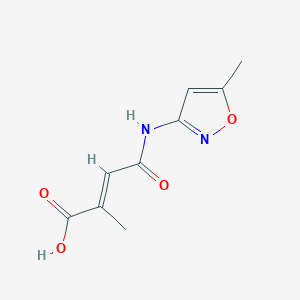

![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)

![(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11763091.png)
